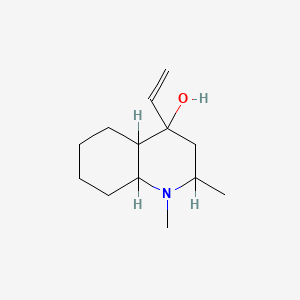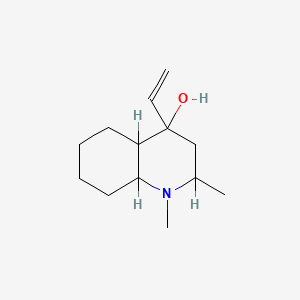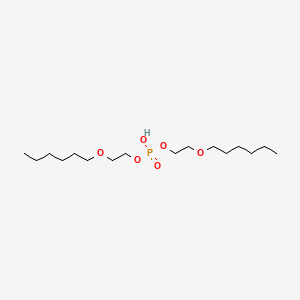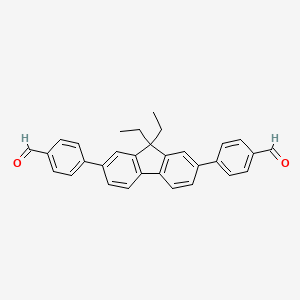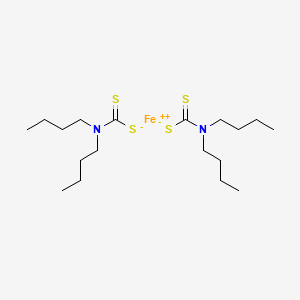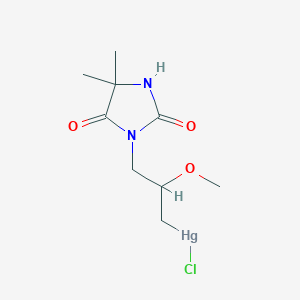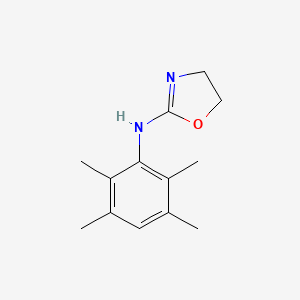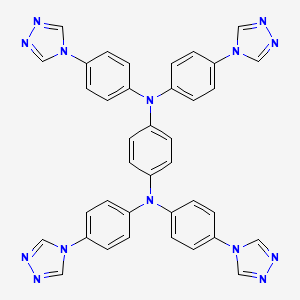
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine: is a complex organic compound with the molecular formula C38H28N14 and a molecular weight of 680.72 g/mol . This compound is characterized by the presence of multiple triazole rings attached to a benzene-1,4-diamine core, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine typically involves the reaction of 1,4-benzenediamine with 4-(4H-1,2,4-triazol-4-yl)phenyl derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions . The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Substitution: The triazole rings can participate in substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium azide (NaN3).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of triazole rings.
Medicine: Explored for its antitumor activities and potential use in drug delivery systems.
Industry: Utilized in the development of luminescent materials for sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine
- N,N,N’,N’-Tetrakis(4-dibutylaminophenyl)-1,4-benzenediamine
- N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
Uniqueness
N1,N1,N4,N4-Tetrakis(4-(4H-1,2,4-triazol-4-yl)phenyl)benzene-1,4-diamine is unique due to the presence of multiple triazole rings, which enhance its coordination ability and make it suitable for forming complex structures with metals . This property distinguishes it from other similar compounds that may lack such extensive coordination capabilities .
Properties
Molecular Formula |
C38H28N14 |
|---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis[4-(1,2,4-triazol-4-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C38H28N14/c1-9-33(10-2-29(1)47-21-39-40-22-47)51(34-11-3-30(4-12-34)48-23-41-42-24-48)37-17-19-38(20-18-37)52(35-13-5-31(6-14-35)49-25-43-44-26-49)36-15-7-32(8-16-36)50-27-45-46-28-50/h1-28H |
InChI Key |
JSCSCZYWVFNNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)N(C3=CC=C(C=C3)N4C=NN=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N7C=NN=C7)C8=CC=C(C=C8)N9C=NN=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



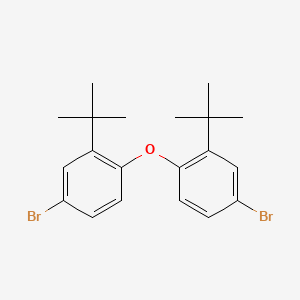

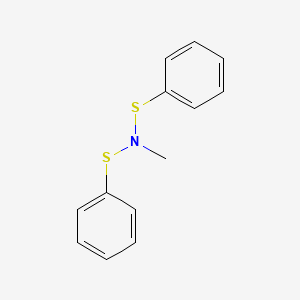
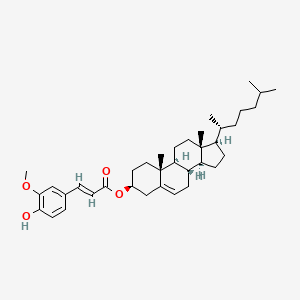
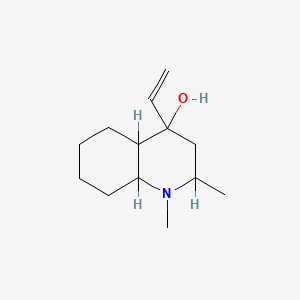
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
